molecular formula C16H14N6O2 B14977602 N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14977602
M. Wt: 322.32 g/mol
InChI Key: XSWCYFREHVNNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 3-acetylamino phenyl group and a 1H-tetrazole substituent at the meta-position of the benzamide core. The tetrazole moiety (1H-tetrazol-1-yl) serves as a critical hydrogen-bond acceptor, enhancing interactions with biological targets .

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-13-5-3-6-14(9-13)19-16(24)12-4-2-7-15(8-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)

InChI Key

XSWCYFREHVNNCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 3-(acetylamino)benzoic acid with 3-(1H-tetrazol-1-yl)aniline. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

Key Analogs Identified :

N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide derivatives (e.g., compounds 2a-t , 6-8 )

  • Structural Difference : Replaces the benzamide core with an isonicotinamide group.
  • Activity : Designed as xanthine oxidase inhibitors, with IC₅₀ values ranging from 0.12 to 2.8 µM. The tetrazole group enhances binding to the enzyme's active site via hydrogen bonding .

N-(Pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (e.g., 3c , 3e , 3i )

  • Structural Difference : Amide reversal (benzamide vs. aryl carboxamide) and pyridinyl substitution.
  • Activity : Amide-reversed analogs exhibited reduced xanthine oxidase inhibition (IC₅₀ > 10 µM), highlighting the importance of amide orientation for activity .

3-(2-Pyrimidinylamino)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide Structural Difference: Incorporates a pyrimidinylamino group at the benzamide's 3-position.

DN3 and DN6 () DN3: 3-[(Dimethylamino)methyl]-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide.

  • Modification: Dimethylamino-methyl group enhances solubility (logP reduced due to basic amine). DN6: N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide.
  • Modification : Trifluoromethyl group increases metabolic stability and lipophilicity (logP ~2.5).
Table 1: Molecular Properties of Compound A and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Compound A C₁₆H₁₃N₅O₂* 323.31 3-Acetylamino, 1H-tetrazol-1-yl
N-(Pyridin-4-yl)-3-tetrazol benzamide (3c) C₁₈H₁₄N₆O 354.36 Pyridin-4-yl, amide reversal
DN3 C₁₇H₁₈N₆O 346.37 Dimethylamino-methyl
DN6 C₁₅H₁₀F₃N₅O 357.27 Trifluoromethyl
3-(2-Pyrimidinylamino) analog C₁₈H₁₄N₈O 358.37 Pyrimidinylamino
Table 2: Pharmacological Data for Select Analogs
Compound Target IC₅₀/EC₅₀ Key Finding
N-(3-Tetrazol phenyl)isonicotinamide (2a) Xanthine oxidase 0.12 µM Most potent in series
Amide-reversed analog (3c) Xanthine oxidase >10 µM Loss of activity due to orientation
DN6 Undisclosed N/A Enhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.